

An In-depth Technical Guide to 4-bromo- α -(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1279198

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo- α -(trifluoromethyl)benzyl alcohol, systematically known as **1-(4-bromophenyl)-2,2,2-trifluoroethanol**, is a fluorinated aromatic alcohol. The presence of both a bromine atom and a trifluoromethyl group on the benzyl alcohol scaffold makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of molecules, making it a key functional group in the design of novel pharmaceuticals. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, synthesis and purification protocols, analytical methods, and its role in drug development.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. A comprehensive list of its synonyms is provided below to aid in literature and database searches.

Identifier	Value
IUPAC Name	1-(4-bromophenyl)-2,2,2-trifluoroethanol
CAS Number	76911-73-4 [1] [2]
Molecular Formula	C ₈ H ₆ BrF ₃ O [1]
Molecular Weight	255.03 g/mol [1]

Synonyms:

- 4-bromo- α -(trifluoromethyl)benzenemethanol[\[1\]](#)
- (4-bromophenyl)(trifluoromethyl)methanol
- 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol[\[1\]](#)
- 4-Bromo-alpha-(trifluoromethyl)benzyl Alcohol[\[1\]](#)
- Benzenemethanol, 4-bromo- α -(trifluoromethyl)-[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-bromophenyl)-2,2,2-trifluoroethanol** is presented in the table below. It is important to note that some data, particularly the boiling point, is predicted and should be used as an estimate.

Property	Value	Source
Melting Point	54-56 °C ((S)-enantiomer)	[3] [4]
Boiling Point	282.8 ± 40.0 °C (Predicted)	[3]
Density	1.665 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	11.68 ± 0.10 (Predicted)	[3]
XLogP3	2.9	[1]

Solubility: While specific quantitative solubility data is not readily available in the literature, based on its structure, **1-(4-bromophenyl)-2,2,2-trifluoroethanol** is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate. Its solubility in non-polar solvents like hexane may be more limited.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **1-(4-bromophenyl)-2,2,2-trifluoroethanol**.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum would be expected to show the following signals:

- A quartet corresponding to the benzylic proton (CH-OH), split by the three fluorine atoms of the trifluoromethyl group.
- A doublet or broad singlet for the hydroxyl proton (-OH).
- A set of doublets for the aromatic protons on the 4-bromophenyl ring, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to display signals for the eight distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show four distinct signals, and the benzylic carbon will also be split by the fluorine atoms.

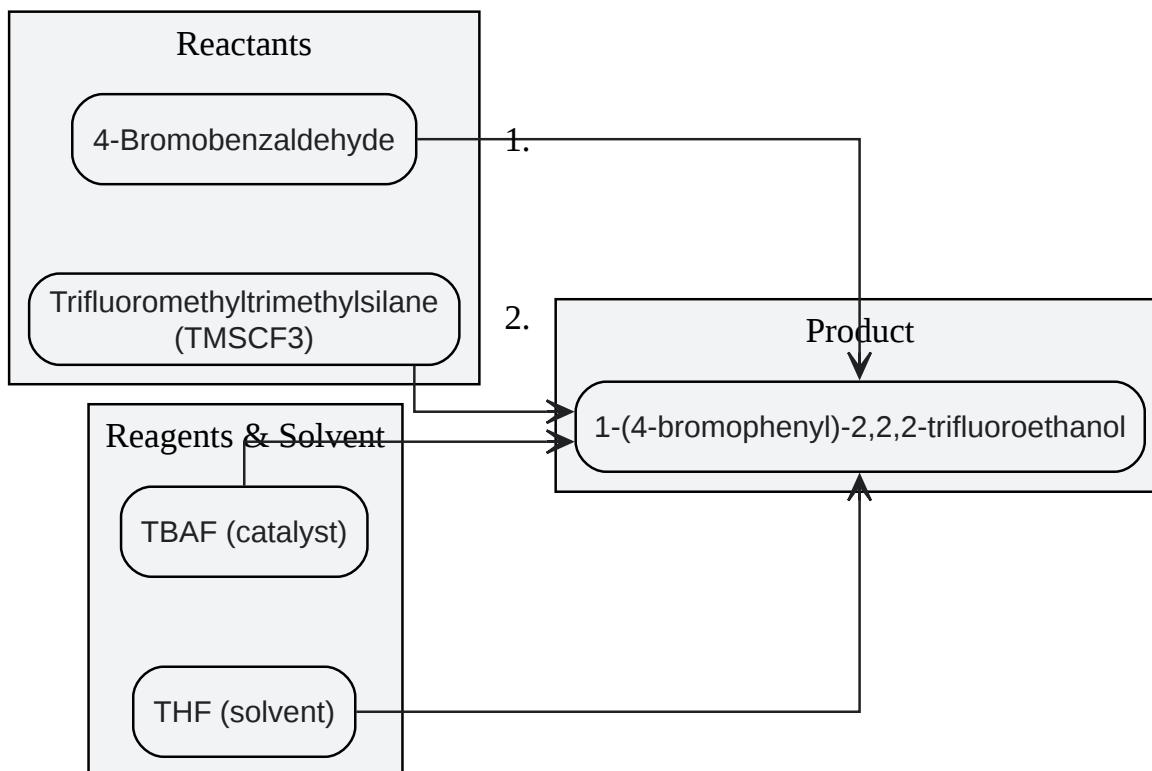
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

- A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
- C-H stretching bands for the aromatic ring just above 3000 cm⁻¹.
- Strong C-F stretching bands, typically in the 1000-1350 cm⁻¹ region.

- A C-Br stretching band, which is usually found in the fingerprint region below 690 cm^{-1} .

Mass Spectrometry (MS)


The mass spectrum will show the molecular ion peak (M^+) and characteristic isotopic peaks for the bromine atom (M^+ and $M+2$ with approximately equal intensity). Fragmentation patterns would likely involve the loss of the trifluoromethyl group, water, and cleavage of the benzylic C-C bond.

Experimental Protocols

Synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanol

A common method for the synthesis of this compound is the nucleophilic trifluoromethylation of 4-bromobenzaldehyde using a suitable trifluoromethylating agent.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **1-(4-bromophenyl)-2,2,2-trifluoroethanol**.

Procedure:

- To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equivalents).
- Add a catalytic amount of tetrabutylammonium fluoride (TBAF, ~0.1 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a glass column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

- Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **1-(4-bromophenyl)-2,2,2-trifluoroethanol**.

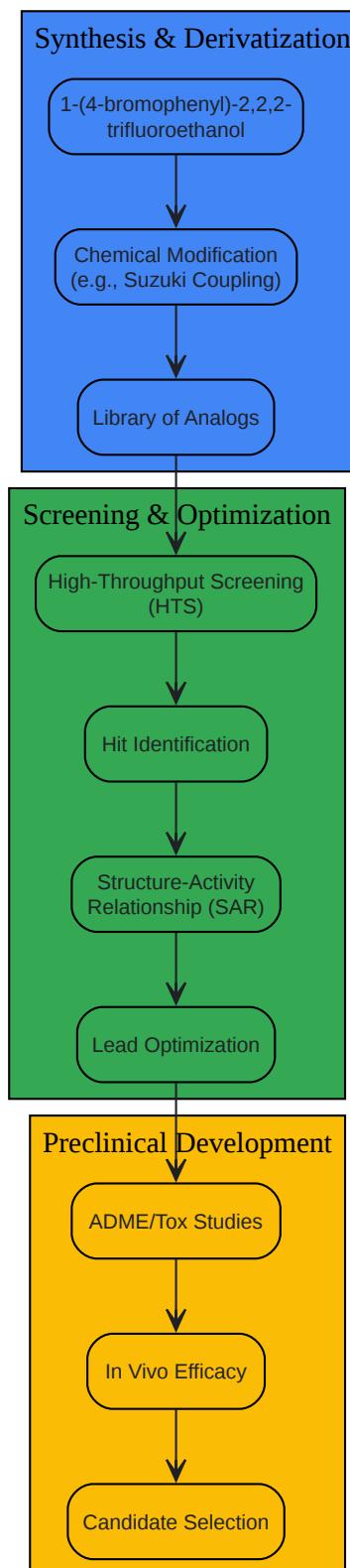
Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reversed-phase HPLC method can be used to determine the purity of the synthesized compound.

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).
- Flow Rate: 1 mL/min.
- Detection: UV at a suitable wavelength (e.g., 220 nm).

Chiral HPLC for Enantiomeric Separation:


For the separation of enantiomers, a chiral stationary phase is required.

- Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiraldex AD-H).
- Mobile Phase: A mixture of hexane and isopropanol, with a small amount of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds. The exact ratio will need to be optimized.
- Flow Rate: 1 mL/min.
- Detection: UV at a suitable wavelength.

Applications in Drug Development

While specific signaling pathway involvement for **1-(4-bromophenyl)-2,2,2-trifluoroethanol** is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The trifluoromethyl group is a well-known bioisostere for other groups and can enhance a molecule's metabolic stability and binding affinity to its target protein. The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Given the prevalence of similar structures in medicinal chemistry, this compound could potentially be explored as an intermediate in the synthesis of inhibitors for various enzymes or as a ligand for receptors involved in different signaling pathways. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for drug discovery utilizing a chemical building block.

Hazard Information

Based on available safety data, **1-(4-bromophenyl)-2,2,2-trifluoroethanol** is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-bromo- α -(trifluoromethyl)benzyl alcohol is a versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical characterization. While its specific biological targets are yet to be fully elucidated, its structural features make it an attractive starting point for the development of novel bioactive compounds. Researchers and drug development professionals can utilize the information presented herein to facilitate their work with this valuable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification [chem.rochester.edu]

- 2. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | C8H6BrF3O | CID 11219024 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol CAS#: 80418-13-9 [m.chemicalbook.com]
- 4. (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 80418-13-9 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-bromo- α -(trifluoromethyl)benzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279198#4-bromo-alpha-trifluoromethyl-benzyl-alcohol-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com